molecular formula C16H8Cl2N2O B2619448 (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile CAS No. 1384245-62-8

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile

Cat. No.: B2619448
CAS No.: 1384245-62-8
M. Wt: 315.15
InChI Key: SGPQYUZKDFRVJI-YRNVUSSQSA-N
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Description

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile features a benzoxazole core fused with a benzene ring containing oxygen and nitrogen heteroatoms, a 2,4-dichlorophenyl group, and an acrylonitrile moiety. The benzoxazole ring contributes to aromatic stability and π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance lipophilicity and influence electronic properties.

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2O/c17-12-6-5-10(13(18)8-12)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPQYUZKDFRVJI-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile typically involves the condensation of a benzoxazole derivative with a dichlorophenylacetonitrile under basic conditions. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile typically involves the reaction of 1,3-benzoxazole derivatives with appropriate aldehydes and nitriles under controlled conditions. The resulting compound features a benzoxazole moiety which is known for its pharmacological properties, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound displays potent activity against various bacterial strains. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli1550
Staphylococcus aureus1850
Pseudomonas aeruginosa1250

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa10Caspase activation
MCF-78Cell cycle arrest

Material Science Applications

Beyond biological applications, this compound has been explored in material science. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biochemical assays.

OLEDs Performance

The photophysical properties of this compound have been characterized, showing promising results for OLED applications:

Parameter Value
Emission Peak450 nm
Quantum Yield25%

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antimicrobial Study : A study conducted by Azzam et al. demonstrated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated a potential for development into a new class of antibiotics .
  • Anticancer Research : A collaborative research effort revealed that this compound could be used as a lead structure for developing novel anticancer agents targeting breast cancer cells. The findings suggest that modifications to the benzoxazole ring could enhance potency and selectivity .
  • Material Application : Research into OLED technology indicated that incorporating this compound into device architectures could improve efficiency and brightness, paving the way for its use in next-generation display technologies .

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The following table summarizes key structural differences and inferred properties of the target compound and analogs:

Compound Name Molecular Formula Heterocycle Substituents Key Inferred Properties
Target: (2E)-2-(1,3-Benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile C₁₆H₉Cl₂N₂O Benzoxazole 2,4-Dichlorophenyl, acrylonitrile High lipophilicity (logP ~4.5), potential kinase inhibition
Analog 1: 2-[4-(4-Bromo-phenyl)-thiazol-2-yl]-3-(2,4-dichloro-phenyl)-acrylonitrile C₁₈H₉BrCl₂N₂S Thiazole 4-Bromophenyl, acrylonitrile Increased polarizability (due to S atom), logP ~5.0
Analog 2: 2-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile C₁₇H₁₃Cl₂N₂ None Dimethylamino, acrylonitrile Basic center (improved solubility), logP ~3.8
Analog 3: (E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)thiazol-2-yl]prop-2-enenitrile C₁₉H₁₁Cl₂N₃O₂S Thiazole, Benzodioxole Benzodioxolylamino, acrylonitrile Enhanced metabolic stability, logP ~5.7
Analog 4: (2E)-2-{3-[(2,4-Dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)prop-2-enenitrile C₁₉H₁₁Cl₄N₄O Triazole Dichlorophenoxy, acrylonitrile High steric bulk, logP ~6.2
Key Observations:
  • Heterocycle Effects : Replacing benzoxazole (O, N) with thiazole (S, N) in Analog 1 increases polarizability and lipophilicity due to sulfur’s larger atomic radius . Benzodioxole in Analog 3 adds a methylenedioxy bridge, improving metabolic resistance .
  • Substituent Influence: The dimethylamino group in Analog 2 introduces a basic nitrogen, enhancing aqueous solubility but reducing logP compared to the target compound .
  • Reactive Moieties : All compounds retain the acrylonitrile group, suggesting shared reactivity (e.g., covalent inhibition).

Biological Activity

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and cytotoxic properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H12_{12}Cl2_{2}N2_{2}O
  • Molecular Weight : 321.18 g/mol
  • CAS Number : 137662326

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzoxazole moiety exhibit significant antimicrobial properties. The effectiveness of this compound against various microorganisms was evaluated in vitro.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis32 µg/mL
Compound BEscherichia coli64 µg/mL
This compoundCandida albicans16 µg/mL

The compound showed selective activity against Gram-positive bacteria such as Bacillus subtilis and exhibited antifungal properties against Candida albicans with an MIC of 16 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Research indicates that this compound may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects of this compound on different cancer cell lines:

  • Breast Cancer Cells : The compound demonstrated a significant reduction in cell viability in MCF-7 and MDA-MB-231 cells.
    • IC50 Values :
      • MCF-7: 15 µM
      • MDA-MB-231: 12 µM
  • Lung Cancer Cells : Notable cytotoxicity was observed in A549 cells.
    • IC50 Value : 18 µM

These findings indicate that this compound exhibits promising anticancer activity across multiple cell lines .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications to the benzoxazole ring and substituents on the phenyl group significantly influence the biological properties.

Table 2: Impact of Substituents on Biological Activity

Substituent TypeEffect on Antimicrobial ActivityEffect on Anticancer Activity
Electron-donating groupsIncreased activityEnhanced cytotoxicity
Electron-withdrawing groupsDecreased activityReduced cytotoxicity

The presence of electron-donating groups such as methoxy or dimethylamino significantly enhances both antimicrobial and anticancer activities compared to electron-withdrawing groups .

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